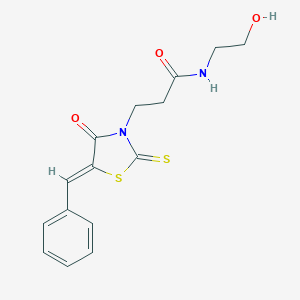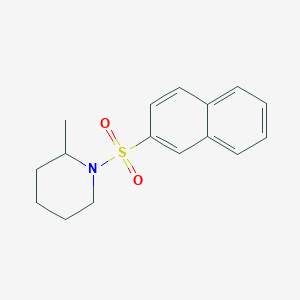
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, also known as IR780, is a near-infrared (NIR) fluorescent dye that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to be used in a variety of fields, including cancer research, imaging, and drug delivery. The purpose of
Mécanisme D'action
The mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is not fully understood, but it is believed that the compound interacts with cellular membranes, causing changes in membrane potential and inducing apoptosis in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to generate reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the selective accumulation in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a promising candidate for further research in drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is its unique structure, which allows it to be used in a variety of applications. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a safe candidate for further research. However, there are also some limitations to using 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid in lab experiments, including the need for specialized equipment for imaging and the potential for non-specific binding to tissues.
Orientations Futures
There are a number of future directions for research on 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, including the development of new methods for synthesis and purification, the optimization of imaging and drug delivery techniques, and the exploration of new applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and its potential for use in clinical settings.
In conclusion, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is a promising compound with a unique structure and a variety of potential applications in scientific research. Further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and to optimize its use in imaging and drug delivery.
Méthodes De Synthèse
The synthesis of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid involves a multistep process that starts with the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-hydroxypyridine to form the corresponding amide. The amide is then reacted with 2,3-dimethyl-1,3-butadiene to form the corresponding imine, which is then reduced with sodium borohydride to form the final product, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid.
Applications De Recherche Scientifique
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used in a variety of scientific research applications, including cancer research, imaging, and drug delivery. In cancer research, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to selectively accumulate in cancer cells, making it a useful tool for imaging and therapy. In imaging, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a contrast agent for optical imaging, allowing researchers to visualize biological processes in vivo. In drug delivery, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a carrier for targeted drug delivery, allowing for the selective delivery of drugs to specific tissues or cells.
Propriétés
Nom du produit |
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid |
|---|---|
Formule moléculaire |
C17H10N2O6 |
Poids moléculaire |
338.27 g/mol |
Nom IUPAC |
5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O6/c20-14-11-3-1-2-4-12(11)15(21)13(14)19-18-10-6-8(16(22)23)5-9(7-10)17(24)25/h1-7,18H,(H,22,23)(H,24,25) |
Clé InChI |
ISFVWUCCCJDJEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)


![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)
